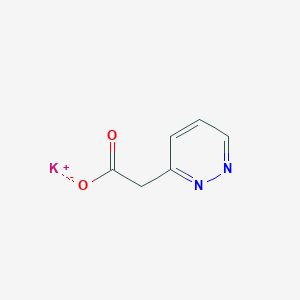

Potassium;2-pyridazin-3-ylacetate

Descripción

Potassium 2-pyridazin-3-ylacetate is a heterocyclic organic salt characterized by a pyridazine ring substituted at the 3-position, linked to an acetate moiety via a methylene bridge. Its potassium counterion enhances solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis and coordination chemistry.

Propiedades

IUPAC Name |

potassium;2-pyridazin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.K/c9-6(10)4-5-2-1-3-7-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHYZDCQLDWQGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377035-00-0 | |

| Record name | potassium 2-(pyridazin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-pyridazin-3-ylacetate typically involves the reaction of pyridazine derivatives with acetic acid in the presence of a potassium base. The reaction conditions often include heating and the use of solvents such as ethanol or water to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

Potassium;2-pyridazin-3-ylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under conditions such as reflux or in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various alkylated or halogenated pyridazine compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Potassium;2-pyridazin-3-ylacetate has been investigated for its potential therapeutic effects, particularly as an inhibitor of specific kinases involved in disease processes.

Kinase Inhibition

Research has shown that derivatives of pyridazine compounds can selectively inhibit certain kinases, which are crucial in cancer and other diseases. A study highlighted the optimization of a pyridazine scaffold for treating human African trypanosomiasis, demonstrating that modifications led to improved selectivity against specific human kinases while maintaining efficacy against Trypanosoma brucei . This suggests that this compound could serve as a template for developing new kinase inhibitors.

| Compound | Target Kinase | Selectivity | Efficacy (in vivo) |

|---|---|---|---|

| 20g | GSK-3β | Moderate | Significant reduction of parasitemia in mice |

| 23a | CDK-2 | High | Efficacious against T. b. brucei |

Biochemical Applications

In biochemical research, this compound has been utilized as a non-ionic organic buffering agent in cell cultures. It helps maintain pH stability within the range of 6 to 8.5, which is critical for various biological assays and experiments .

Buffering Capacity

The buffering capacity of this compound allows for enhanced performance in cell culture systems, ensuring optimal conditions for cellular activities.

| Buffering Agent | pH Range | Application |

|---|---|---|

| This compound | 6 - 8.5 | Cell culture stabilization |

Case Studies

Several case studies have illustrated the applications of this compound in research settings.

Anticancer Activity

A notable study examined the anticancer properties of pyridazine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Pharmacokinetic Studies

Pharmacokinetic studies involving this compound have also been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are vital for understanding how the compound behaves in biological systems and its potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of Potassium;2-pyridazin-3-ylacetate involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit enzymes involved in various biological processes, such as platelet aggregation and inflammation. The compound’s effects are mediated through its binding to these enzymes, altering their activity and leading to the desired therapeutic outcomes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with potassium 2-pyridazin-3-ylacetate, differing in heterocyclic cores, substituents, or counterions. These variations influence physicochemical properties, reactivity, and applications.

Potassium 2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

- Molecular Formula : C₇H₇KN₂O₃

- Molecular Weight : 206.24 g/mol

- Key Features : A methyl group at the 1-position and a ketone at the 6-position of the pyridazine ring differentiate it from the parent compound. This substitution likely reduces electrophilicity at the ring while enhancing stability .

- Applications : Used in medicinal chemistry for scaffold modifications due to its oxo group, which may participate in hydrogen bonding .

Potassium 2-{3-Oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate

- Molecular Formula : C₈H₆KN₃O₃

- Molecular Weight : 231.24 g/mol

- It exhibits high thermal stability (melting point >250°C, decomposition) and slight solubility in water and methanol .

- Applications : A research chemical in enzyme inhibition studies, leveraging its rigid heterocyclic core .

Potassium 2-[3-(Trifluoromethyl)pyridin-4-yl]acetate

- Molecular Formula: C₈H₅F₃KNO₂

- Molecular Weight : 243.23 g/mol

- Key Features : The trifluoromethyl group on the pyridine ring confers strong electron-withdrawing effects, enhancing acidity and resistance to metabolic degradation. This compound is more lipophilic than pyridazine derivatives .

- Applications : Explored in agrochemical and pharmaceutical design for improved bioavailability .

Sodium 2-Thieno[2,3-d]pyrimidin-4-ylacetate

- Molecular Formula: Not explicitly stated (analogous structure).

- Key Features: Substitution of pyridazine with a thienopyrimidine ring introduces sulfur, altering electronic properties and enabling metal coordination. Sodium as the counterion may increase water solubility compared to potassium salts .

- Applications : Versatile intermediate in organic synthesis, particularly for metal-organic frameworks (MOFs) .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Parameters

*Estimated based on structural analogs.

Key Observations:

Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and lipophilicity, while oxo groups improve hydrogen-bonding capacity .

Counterion Influence : Sodium salts (e.g., ) generally exhibit higher aqueous solubility than potassium analogs due to smaller ionic radius and higher charge density .

Thermal Behavior : Fused heterocycles (e.g., triazolo-pyridine) exhibit exceptional thermal stability, likely due to rigid, conjugated structures .

Actividad Biológica

Potassium;2-pyridazin-3-ylacetate, a derivative of pyridazine, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is recognized for its role as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5, which is crucial for various biological applications, particularly in cell cultures .

1. Anticancer Activity

Pyridazine derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with a pyridazine structure can inhibit various cancer cell lines through multiple mechanisms:

- EGFR Inhibition : Some derivatives have demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is pivotal in many cancers. For instance, a related compound exhibited an IC50 value of 1.8 nM against EGFR, indicating potent activity .

- PDE Inhibition : Certain pyridazine derivatives have been identified as phosphodiesterase (PDE) inhibitors, which are relevant in modulating cellular signaling pathways associated with cancer progression .

2. Anti-inflammatory Effects

Pyridazine derivatives have also been evaluated for their anti-inflammatory properties. Studies have highlighted the ability of these compounds to inhibit interleukin-β (IL-β) production in stimulated cells, suggesting potential therapeutic applications in inflammatory diseases .

3. Cardiotonic and Vasorelaxant Properties

Research has shown that this compound can act as a cardiotonic agent by inhibiting PDE III, leading to enhanced cardiac contractility. In vivo studies indicated that certain derivatives significantly improved cardiac function in isolated rat atria and exhibited vasorelaxant effects on precontracted thoracic aortic rings .

Case Studies

Case Study 1: Anticancer Screening

A series of pyridazine derivatives were synthesized and screened for anticancer activity against various cell lines. One compound demonstrated over 90% inhibition of tumor growth in vitro, highlighting the potential of these compounds in cancer therapy.

Case Study 2: Inflammatory Response Modulation

In a model of lipopolysaccharide-induced inflammation, a pyridazine derivative was found to reduce IL-6 levels significantly, indicating its potential use in treating inflammatory conditions.

Table 1: Biological Activity Overview of Pyridazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.